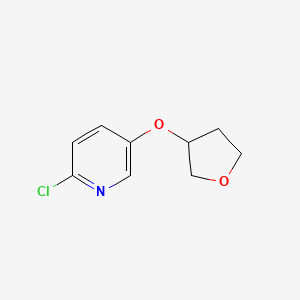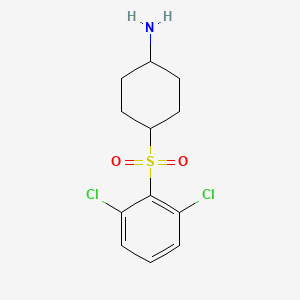
5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole
Übersicht
Beschreibung
5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DFB, and it belongs to the benzodiazole family of compounds. DFB has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole derivatives have been extensively researched for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles were studied and found to exhibit potent cytotoxicity in vitro against certain human breast cell lines. Notably, a compound from this series, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was highlighted for its broad-spectrum potency against a panel of cancer cell lines and was the focus of pharmaceutical and preclinical development due to its unique properties, such as not producing exportable metabolites in the presence of sensitive cells and not compromising the induction of crucial cytochrome P450 CYP1A1 (Hutchinson et al., 2001).
Aurora A Kinase and KSP Inhibitory Activities
Benzimidazole derivatives bearing the this compound structure were synthesized and tested for their anticancer activity and inhibitory activity against Aurora A kinase and kinesin spindle protein (KSP). Notably, compounds within this series displayed marked results comparable with standard drugs and demonstrated potent dual KSP and Aurora A kinase inhibition (El‐All et al., 2015).
Fungicidal Activity
A series of this compound derivatives were synthesized and assessed for their fungicidal activities, particularly against Botrytis cinerea and Sclerotinia sclerotiorum. These compounds exhibited excellent fungicidal activities, with some demonstrating notable activity against both fungi. A docking study revealed the potential interaction modes of these compounds with target proteins, offering insights into their fungicidal mechanism of action (Changxing et al., 2021).
Antimicrobial and Antifungal Activity
Certain benzothiazole derivatives of pyrimidines, acrylonitriles, and coumarins, structurally related to the this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These derivatives have demonstrated activity against various strains of bacteria and fungi, with some compounds being comparable to standard drugs (Youssef et al., 2006).
Eigenschaften
IUPAC Name |
5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4/c18-12-6-14-15(7-13(12)19)23-17(22-14)11-8-20-16(21-9-11)10-4-2-1-3-5-10/h1-9H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBZBPSXDOHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=CC(=C(C=C4N3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)




![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)